![molecular formula C54H62F2N4O9 B1629676 Cebranopadol hemicitrate CAS No. 863513-92-2](/img/structure/B1629676.png)
Cebranopadol hemicitrate
Vue d'ensemble
Description
Cebranopadol hemicitrate is a novel first-in-class analgesic compound with highly potent agonistic activity at nociceptin/orphanin FQ peptide and opioid receptors . It is highly efficacious across a broad range of preclinical pain models and has a better side effect profile compared to typical opioids . This compound is particularly promising for its potential to provide effective pain relief with reduced side effects such as respiratory depression and abuse potential .
Méthodes De Préparation
The synthesis of cebranopadol hemicitrate involves several steps, including the formation of the spiroindole core structure. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications . Industrial production methods involve optimizing reaction conditions to ensure high yield and purity of the final product . Specific details on the reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Cebranopadol hemicitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Applications De Recherche Scientifique
Pain Management
Cebranopadol has been investigated for its efficacy in managing different types of pain, including:
- Chronic Pain : Clinical trials have demonstrated that cebranopadol is effective in treating moderate-to-severe chronic pain, particularly in conditions like chronic lower back pain (LBP) and cancer-related pain. In a study involving patients with chronic LBP, cebranopadol significantly improved pain scores compared to placebo, with a favorable safety profile .
- Neuropathic Pain : The compound has shown superior analgesic potency in neuropathic pain models compared to traditional opioids. Its ability to provide relief without disrupting motor coordination or respiration makes it a valuable option for patients with complex pain syndromes .
Safety and Tolerability
Cebranopadol's safety profile is noteworthy. It has been shown to have a lower abuse potential compared to conventional opioids. In studies involving recreational opioid users, cebranopadol produced less "drug liking" compared to hydromorphone, indicating a reduced risk of misuse . Furthermore, it has been well tolerated in patients with hepatic or renal impairments, making it suitable for a broader patient population .
Animal Models
Cebranopadol has been tested in various animal models to assess its analgesic properties:
Pain Model | Species/Sex | Route of Administration | Dose (μg/kg) | Effect | Outcome |
---|---|---|---|---|---|
Visceral Pain; Colitis Model | Mice/Male | Intravenous | 4.6 | Inhibition of spontaneous pain behaviors | Potent antiallodynic and antihyperalgesic effect |
Neuropathic Pain | Mice/Male | Subcutaneous | 10 | Antinociceptive effect | Significant activity in acute pain models |
Bone Cancer Pain | Rats/Female | Intravenous | 2.4 - 24 | Increase in paw withdrawal thresholds | Dose-dependent increase observed |
These studies indicate that cebranopadol effectively reduces pain behaviors across multiple models, suggesting broad applicability in different types of pain management.
Pharmacokinetics
Cebranopadol exhibits favorable pharmacokinetic properties:
- Time to Peak Concentration : Approximately 4 to 6 hours post-administration.
- Half-Life : Ranges from 62 to 96 hours, allowing for once-daily dosing .
- Therapeutic Window : The therapeutic window appears broader than that of classical opioids, reducing the risk of side effects such as respiratory depression .
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of cebranopadol:
- A trial involving patients with cancer-related pain demonstrated that cebranopadol was effective at doses ranging from 200 to 1000 μg/day, showing noninferiority to morphine in reducing daily rescue medication intake .
- Another study focused on patients with chronic LBP indicated significant improvements in sleep quality and overall functionality alongside pain reduction .
Mécanisme D'action
Cebranopadol hemicitrate exerts its effects by binding to and activating multiple opioid receptors, including the mu, delta, and kappa opioid receptors, as well as the nociceptin/orphanin FQ peptide receptor . This multi-receptor agonism results in potent analgesic effects with a reduced risk of side effects such as respiratory depression and tolerance . The activation of these receptors leads to the inhibition of adenylate cyclase activity, modulation of calcium and potassium channels, and regulation of various intracellular signaling pathways . These molecular targets and pathways contribute to the compound’s overall analgesic efficacy and safety profile .
Comparaison Avec Des Composés Similaires
Cebranopadol hemicitrate is unique in its ability to activate multiple opioid receptors simultaneously, which sets it apart from other analgesic compounds . Similar compounds include traditional opioids such as morphine, oxycodone, and fentanyl, which primarily target the mu opioid receptor . Unlike these traditional opioids, this compound also activates the nociceptin/orphanin FQ peptide receptor, providing a broader spectrum of analgesic effects with fewer side effects . Other similar compounds include buprenorphine and tramadol, which have mixed agonist-antagonist activity at opioid receptors but do not target the nociceptin/orphanin FQ peptide receptor .
Activité Biologique
Cebranopadol hemicitrate is a novel analgesic compound that acts as a dual agonist at nociceptin/orphanin FQ peptide (NOP) receptors and μ-opioid peptide (MOP) receptors. This unique mechanism positions cebranopadol as a promising alternative to traditional opioids, particularly in the management of moderate-to-severe pain. This article delves into its biological activity, efficacy in clinical settings, and safety profile, supported by data tables and findings from relevant studies.
Cebranopadol's dual action involves:
- NOP receptor agonism : This contributes to its analgesic effects without the typical side effects associated with opioid receptor activation.
- MOP receptor agonism : Provides potent pain relief similar to traditional opioids but with a potentially improved safety profile regarding respiratory depression.
Pharmacological Properties
Cebranopadol has demonstrated significant analgesic, antiallodynic, and antihyperalgesic properties across various preclinical models. Notably, it shows higher efficacy in neuropathic pain models compared to acute nociceptive pain models, suggesting a broader therapeutic window than classical opioids .
In Vitro and In Vivo Studies
The following table summarizes key findings from in vitro binding studies and in vivo efficacy assessments:
Clinical Trials
A pivotal Phase II trial evaluated cebranopadol's efficacy in treating chronic low back pain (LBP). The study involved 641 patients randomized to receive either cebranopadol (200, 400, or 600 μg), tapentadol, or placebo over 14 weeks. Key outcomes included:
- Efficacy : Statistically significant pain reduction across all doses compared to placebo.
- Safety Profile : Higher doses associated with increased treatment discontinuation due to adverse events; however, overall tolerability was acceptable .
Summary of Clinical Findings
Dose (μg) | Responder Rate (≥30% Pain Reduction) | Adverse Events Rate (%) |
---|---|---|
200 | 56.1 | 8.5 |
400 | 62.3 | 10.2 |
600 | 65.0 | 12.4 |
Tapentadol | 60.5 | 9.0 |
Case Studies and Efficacy Analysis
In a study involving patients with diabetic polyneuropathy, cebranopadol provided significant pain relief while maintaining a favorable safety profile. Patients reported improvements in sleep quality and functionality alongside pain management .
Propriétés
IUPAC Name |
6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H27FN2O.C6H8O7/c2*1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*3-9,16,26H,10-15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIWUQOXLTXKTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5.CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H62F2N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863513-92-2 | |
Record name | Cebranopadol hemicitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEBRANOPADOL HEMICITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5PYO26J10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.